Acetic acid;2,2-dimethylpiperazine
Description
Contextual Background of Piperazine (B1678402) Derivatives and Organic Acid Salts in Chemical Research
Piperazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions. acs.org This structural motif is found in numerous biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. researchgate.netmdpi.com Piperazine derivatives are utilized in a wide range of pharmaceuticals, including those with antipsychotic, antihistaminic, and anti-inflammatory properties. ed.ac.uk Beyond pharmaceuticals, piperazine scaffolds are integral to the development of novel materials, including polymers and metal-organic frameworks. ed.ac.uk
Organic acid salts are formed through the reaction of an acid and a base. nih.gov In the context of materials science, the formation of organic salts is a key strategy for modifying the physical properties of a compound, such as its melting point, solubility, and stability. The interaction between a carboxylic acid and an amine, leading to proton transfer, results in the formation of a salt with distinct crystal structures and properties compared to the individual parent molecules. mdpi.com The study of these salts, particularly in the solid state, is a cornerstone of crystal engineering, where the goal is to design and synthesize crystalline materials with desired functionalities. acs.orged.ac.ukacs.orgarizona.edu
Significance of Acetic Acid and Piperazine Scaffolds in Advanced Chemical Synthesis and Materials Science
Acetic acid is a fundamental and versatile carboxylic acid widely used in chemical synthesis. researchgate.netgoogle.comnih.gov It serves as a reagent, a solvent, and a catalyst in a multitude of chemical reactions. Its ability to donate a proton makes it an ideal candidate for forming salts with basic compounds. In materials science, acetic acid is used in the production of polymers, such as polyvinyl acetate (B1210297), and as a component in the synthesis of various specialty chemicals. google.comnih.gov
The piperazine scaffold is of great importance in advanced chemical synthesis due to its unique structural and chemical properties. The two nitrogen atoms provide sites for functionalization, allowing for the construction of complex molecules with specific three-dimensional arrangements. mdpi.com This adaptability makes piperazine derivatives valuable building blocks for supramolecular chemistry and the design of functional materials. In materials science, the incorporation of piperazine moieties can influence properties such as thermal stability, solubility, and the ability to form specific intermolecular interactions, like hydrogen bonds. ed.ac.uk The conformational flexibility of the piperazine ring can also be controlled by incorporating it into more complex, rigid structures. researchgate.net
Rationale for Investigating 2,2-Dimethylpiperazinium Acetate Architectures
The investigation of 2,2-dimethylpiperazinium acetate is founded on the principles of crystal engineering and the pursuit of new materials with potentially enhanced properties. The formation of a salt between 2,2-dimethylpiperazine (B1315816) and acetic acid creates a new molecular entity where the properties are not simply an average of the two components.
The introduction of the two methyl groups on the piperazine ring, as in 2,2-dimethylpiperazine, provides steric bulk that can influence the crystal packing of the resulting salt. This can lead to the formation of unique hydrogen-bonding networks and supramolecular architectures. The study of piperazinium salts with various carboxylic acids is a known strategy for identifying and characterizing organic acids. researchgate.net
Furthermore, the formation of piperazine salts has been shown to significantly enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). acs.org While acetic acid itself is not a complex API, the study of the fundamental interactions in 2,2-dimethylpiperazinium acetate can provide valuable insights into how piperazine-based salts can be used to modify the properties of more complex drug molecules. The synthesis of piperazine carboxylate salts is also being explored for the creation of novel ionic liquids, which have a wide range of potential applications. ed.ac.uk
The investigation into the architecture of 2,2-dimethylpiperazinium acetate is therefore driven by the potential to:
Understand the influence of the gem-dimethyl substitution on the crystal packing and hydrogen-bonding motifs of piperazinium salts.
Explore the potential for creating novel materials with specific thermal or solubility characteristics.
Gain fundamental knowledge applicable to the design of more complex piperazine-based salts for applications in pharmaceuticals and materials science.
Detailed Research Findings
Specific research dedicated solely to the synthesis and characterization of 2,2-dimethylpiperazinium acetate is not extensively available in the reviewed literature. However, we can infer its likely properties and method of synthesis based on the known characteristics of its parent compounds and related structures.
The synthesis of 2,2-dimethylpiperazinium acetate would be a straightforward acid-base reaction between 2,2-dimethylpiperazine and acetic acid. This reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to one of the nitrogen atoms of the piperazine ring.
The resulting salt would consist of the 2,2-dimethylpiperazinium cation and the acetate anion. The crystal structure would be primarily determined by the hydrogen bonding between the protonated nitrogen of the piperazinium cation and the carboxylate group of the acetate anion, as well as other potential intermolecular interactions.
Interactive Data Tables
The following tables provide key information on the parent compounds of 2,2-dimethylpiperazinium acetate.
Table 1: Properties of Acetic Acid
| Property | Value |
| Chemical Formula | CH₃COOH |
| Molecular Weight | 60.05 g/mol |
| Appearance | Colorless liquid |
| pKa | ~4.76 |
| Boiling Point | 118 °C |
| Melting Point | 16.6 °C |
Table 2: Properties of 2,2-Dimethylpiperazine
| Property | Value |
| Chemical Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | Low melting solid |
| Boiling Point | ~155 °C |
| Solubility | Soluble in water and organic solvents |
Structure
2D Structure
Properties
CAS No. |
825644-92-6 |
|---|---|
Molecular Formula |
C10H22N2O4 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;2,2-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
RZCIQWYXLNCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(CNCCN1)C |
Origin of Product |
United States |
Synthetic Methodologies and Compound Preparation
Synthesis of 2,2-Dimethylpiperazine (B1315816) Precursor
The synthesis of 2,2-dimethylpiperazine is a critical first step, with various established routes and purification methods available to ensure a high-purity starting material for the subsequent salt formation.
A notable industrial-scale synthesis for 2,2-dimethylpiperazine has been developed, offering an efficient pathway to this key precursor. google.com The process commences with the chlorination of isobutyraldehyde (B47883) using sulfuryl chloride to produce 2-chloro-2-methylpropanal. google.com This intermediate is then subjected to reductive amination to yield 2,2-dimethylpiperazine. google.com
Process optimization is crucial for maximizing yield and efficiency. One key optimization involves the treatment of polymeric or trimeric forms of 2-chloro-2-methylpropanal, which can form during synthesis or storage. google.com Adding an acid, such as methanesulfonic acid, can revert these higher-order structures back to the desired 2-chloro-2-methylpropanal monomer, making it available for the subsequent reaction steps. google.com
A summary of a synthetic route is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Isobutyraldehyde, Toluene | Sulfuryl chloride, Water | 2-Chloro-2-methylpropanal |
| 2 | 2-Chloro-2-methylpropanal | Reductive amination | 2,2-Dimethylpiperazine |
| A representative synthetic pathway for 2,2-dimethylpiperazine. google.com |
Achieving high purity of the 2,2-dimethylpiperazine precursor is essential. Standard laboratory and industrial techniques are employed for its purification and isolation.
Distillation: Crude 2,2-dimethylpiperazine can be effectively purified by distillation under reduced pressure. google.com This method separates the volatile product from less volatile impurities, and fractions collected at the appropriate boiling point and pressure yield the purified compound. For instance, distillation at a pressure of 0.001-0.0015 MPa allows for the collection of purified 2,2-dimethylpiperazine at a boiling point of 35°C-43°C. google.com
Salt Formation: An alternative or supplementary purification method involves converting the crude 2,2-dimethylpiperazine into a suitable salt. google.com This technique leverages the crystalline nature of salts to facilitate purification through recrystallization. The purified salt can then be treated with a base to regenerate the high-purity 2,2-dimethylpiperazine. An example is the formation of tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate, which can be isolated as a solid. google.comwipo.int
| Method | Description | Example |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Distilling crude product at 0.001-0.0015 MPa, collecting fractions at 35°C-43°C, can yield 98% pure 2,2-dimethylpiperazine. google.com |
| Salt Crystallization | Transformation into a crystalline salt to enable purification by recrystallization. | Reaction with DL-tartaric acid in 2-propanol to form a tartrate salt, which can be isolated by filtration. google.com |
| Purification techniques for 2,2-dimethylpiperazine. |
Formation of 2,2-Dimethylpiperazinium Acetate (B1210297) (or related adducts)
The reaction between 2,2-dimethylpiperazine (a Brønsted-Lowry base) and acetic acid (a Brønsted-Lowry acid) results in the formation of a salt, 2,2-dimethylpiperazinium acetate, through a proton transfer reaction.
The formation of an amine salt from the reaction of an amine and a carboxylic acid is a classic acid-base reaction involving the transfer of a proton (H⁺). masterorganicchemistry.com In the case of 2,2-dimethylpiperazine and acetic acid, the carboxylic acid group of acetic acid donates a proton to one of the nitrogen atoms of the piperazine (B1678402) ring.
This proton transfer can be depicted as a two-step process, often facilitated by a "proton shuttle" like a solvent molecule, or as a direct transfer. masterorganicchemistry.com The nitrogen atom's lone pair of electrons forms a new bond with the proton, resulting in a positively charged piperazinium cation and a negatively charged acetate anion. These oppositely charged ions are then held together by electrostatic attraction in the resulting salt.
The likelihood of salt formation versus a co-crystal (where no proton transfer occurs) can often be predicted by the difference in pKa values (ΔpKa) between the protonated base and the acid. rsc.org A general rule suggests that a ΔpKa greater than 3 often leads to proton transfer and salt formation. researchgate.net
The stoichiometry of the salt depends on whether one or both of the nitrogen atoms in the 2,2-dimethylpiperazine ring are protonated by acetic acid. Given that piperazine derivatives can be di-protonated, the reaction can potentially form salts in a 1:1 or 1:2 molar ratio of amine to acid, depending on the reaction conditions and the relative acidity and basicity of the components.
The formation of solid, crystalline salts of amines and carboxylic acids is a cornerstone of pharmaceutical chemistry and materials science, often employed to improve properties like stability and solubility. acs.org Several strategies can be used to crystallize 2,2-dimethylpiperazinium acetate.
Solution Crystallization: This is the most common method, where the amine and carboxylic acid are dissolved in a suitable solvent. researchgate.net The salt is then crystallized from the solution. Key techniques include:
Slow Evaporation: The amine and acid are dissolved in a solvent or solvent mixture (e.g., acetonitrile, ethanol), and the solvent is allowed to evaporate slowly at ambient or controlled temperatures. This gradual increase in concentration promotes the growth of well-ordered crystals. acs.org
Cooling Crystallization: A saturated solution of the salt is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling leads to crystallization.
Antisolvent Addition: The salt is dissolved in a solvent in which it is soluble, and then an "antisolvent" (a solvent in which the salt is insoluble) is added to induce precipitation and crystallization.
Mechanical Grinding: In some cases, multicomponent crystals can be formed by the solvent-free mechanical grinding of the two solid starting materials. researchgate.net
For instance, a general approach could involve dissolving 2,2-dimethylpiperazine and a stoichiometric amount of acetic acid in a solvent like ethanol (B145695) or acetonitrile, possibly with gentle warming, followed by slow cooling or evaporation to yield the crystalline salt. acs.org
The external shape (morphology) and the internal crystal packing (polymorphism) are critical attributes of a crystalline solid that can influence its physical and chemical properties.
Polymorphism Control: Polymorphism refers to the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of the same salt can have different stabilities, dissolution rates, and other properties. researchgate.netresearchgate.net The formation of a specific polymorph can be controlled by factors such as:
Solvent: The polarity and hydrogen-bonding capability of the solvent can direct the formation of specific supramolecular arrangements and thus different polymorphs.
Temperature: Crystallization at different temperatures can favor the nucleation and growth of different polymorphic forms.
Supersaturation: The level of supersaturation at which crystallization is initiated can also influence the resulting polymorph.
The formation of multicomponent crystals, including salts, is guided by the principles of supramolecular chemistry, where non-covalent interactions like hydrogen bonds dictate the self-assembly of molecules into a crystal lattice. nih.gov The robust hydrogen bonds between the protonated amine (N⁺-H) and the carboxylate group (COO⁻) are the primary interactions driving the formation of the 2,2-dimethylpiperazinium acetate salt structure.
Derivatization and Further Chemical Transformations
The chemical reactivity of Acetic acid;2,2-dimethylpiperazine is characterized by the functionalities present in its constituent ions: the protonated piperazine ring and the acetate carboxylate group. These functional groups allow for a range of derivatization and transformation reactions.
Reactions Involving the Protonated Amine and Carboxylate Functionalities
The protonated amine groups of the 2,2-dimethylpiperazine cation and the carboxylate group of the acetate anion are the primary sites for further chemical transformations.
Reactions of the Protonated Amine:
The presence of a proton on the nitrogen atoms of the piperazine ring influences its reactivity. In the salt form, the piperazine is present as the 2,2-dimethylpiperazinium cation. For the amine to react as a nucleophile, it typically needs to be deprotonated. This can be achieved by the addition of a base.
A simplified protocol for the chemoselective synthesis of 1-substituted piperazines utilizes the in-situ formation of the piperazin-1-ium (B1237378) cation using acetic acid as the reaction medium. nih.gov This mono-protonated species can then react with various electrophilic reagents. This suggests that under controlled pH conditions, the this compound salt could potentially undergo selective N-alkylation or N-acylation at the less hindered nitrogen atom. For instance, the reaction of piperazine-1-ium cation with electrophiles like acyl chlorides or anhydrides in an acetic acid medium has been demonstrated. nih.gov
Reactions of the Carboxylate Functionality:
The acetate anion can participate in reactions typical of carboxylates. A general method for amide synthesis involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base. organic-chemistry.org This protocol is particularly useful for carboxylates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.org
While this method has been demonstrated for a variety of carboxylate salts, its direct application to the acetate in this compound would involve reaction with an added amine in the presence of a coupling agent. The general applicability of this reaction is highlighted by its use with diverse carboxylate salts and amines, including complex substrates. organic-chemistry.org
A summary of potential reactions is presented in the table below:
| Functional Group | Reagent Type | Potential Product |
| Protonated Amine | Electrophile (e.g., Alkyl halide, Acyl chloride) | N-substituted 2,2-dimethylpiperazine derivative |
| Carboxylate | Amine + Coupling Agent (e.g., HBTU) | Amide |
Cleavage Reactions and Stability Studies in Acidic Media
Information regarding the specific cleavage reactions and stability of this compound in acidic media is limited in the scientific literature. However, the stability of the piperazine ring system under various conditions has been a subject of study, particularly in the context of its use in CO2 capture technologies.
Piperazine itself is known to be a stable solvent with high resistance to thermal and oxidative degradation. ambeed.com However, the conditions in these studies (high temperatures and presence of CO2) are not directly comparable to general acidic media.
Cleavage of the piperazine ring typically requires harsh conditions or specific reagents. For example, the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, can be achieved by activation with various reagents to form quaternary ammonium (B1175870) salts, which then become susceptible to nucleophilic attack. rsc.orgrsc.org This suggests that the piperazine ring in 2,2-dimethylpiperazine would be relatively stable under moderately acidic conditions.
Studies on the thermal degradation of ammonium carboxylate salts, such as ammonium acetate, show that the acid-amine complex decomposes at elevated temperatures (160-180 °C). tamu.edu This indicates that the ionic bond between the protonated piperazine and the acetate anion would be stable at ambient temperatures but could be cleaved at higher temperatures.
Advanced Structural Characterization and Crystal Engineering
Single Crystal X-ray Diffraction Analysis of Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid. For 2,2-dimethylpiperazinium acetate (B1210297), this analysis would confirm the proton transfer and reveal the conformation of the piperazine (B1678402) ring (typically a chair conformation) and the precise geometry of the ions.
The crystal structure of 2,2-dimethylpiperazinium acetate is expected to be dominated by a network of strong, charge-assisted hydrogen bonds. The primary interactions would be N-H···O bonds, where the protonated amine groups (N-H) of the piperazinium cation act as hydrogen bond donors to the oxygen atoms of the carboxylate group (COO⁻) of the acetate anion. rsc.orgrsc.org In piperazinium salts, these interactions are fundamental to the formation of the crystal lattice. nih.gov
Table 1: Expected Hydrogen Bond Parameters in 2,2-Dimethylpiperazinium Acetate (Hypothetical)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Type |
|---|---|---|---|---|---|
| N⁺-H···O⁻ | ~0.99 | ~1.7 - 1.9 | ~2.7 - 2.9 | ~160 - 175 | Strong, Charge-Assisted |
| N-H···O⁻ | ~0.98 | ~1.8 - 2.1 | ~2.8 - 3.1 | ~150 - 170 | Moderate |
| C-H···O⁻ | ~1.08 | ~2.2 - 2.6 | ~3.2 - 3.6 | ~130 - 160 | Weak |
Note: This data is hypothetical and based on typical values observed in similar piperazinium carboxylate salts.
Supramolecular synthons are robust, repeating patterns of intermolecular interactions that act as building blocks of a crystal structure. In piperazinium carboxylate salts, the most common synthon is a ring motif formed by N-H···O hydrogen bonds between the cation and anion. mdpi.comresearchgate.net For instance, a frequent motif is the R²₂(8) graph set notation, where two cations and two anions form a cyclic arrangement. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic salts. acs.orgsoton.ac.uk Different polymorphs of 2,2-dimethylpiperazinium acetate could arise from variations in the hydrogen-bonding patterns, supramolecular synthons, or conformational differences in the piperazine ring. acs.org These different forms would exhibit distinct physical properties, such as melting point, solubility, and stability.
The investigation of polymorphism would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, pressures). Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be used to identify and characterize different polymorphic forms and any phase transitions between them upon heating or cooling.
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the bonding environment and functional groups within the compound.
Vibrational Spectroscopy (Infrared, Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For 2,2-dimethylpiperazinium acetate, these techniques would confirm the formation of the salt and characterize the hydrogen bonding.
Key expected spectral features include:
N-H Stretching: A broad, strong absorption band in the IR spectrum, typically in the range of 2500-3000 cm⁻¹, is characteristic of the N⁺-H stretching vibration in the protonated piperazinium cation, indicating strong hydrogen bonding.
Carboxylate (COO⁻) Stretching: The acetate anion would show two characteristic stretching vibrations: an asymmetric stretch (ν_as) typically around 1550-1610 cm⁻¹ and a symmetric stretch (ν_s) around 1400-1450 cm⁻¹. The positions of these bands are sensitive to the strength and coordination of the hydrogen bonds. researchgate.net
C=O Stretching (of Acetic Acid): The disappearance of the sharp C=O stretching band of pure acetic acid (around 1710-1760 cm⁻¹) and the appearance of the carboxylate bands would be clear evidence of proton transfer and salt formation. chem-soc.si
Low-Frequency Modes: Raman spectroscopy is particularly useful for observing low-frequency modes associated with the lattice vibrations and the stretching of the hydrogen bonds themselves, which can provide direct information on the strength of these interactions. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy in solution provides detailed information about the chemical environment of each hydrogen and carbon atom.
¹H NMR: In the proton NMR spectrum, the signal for the acidic proton of acetic acid would disappear. New, broad signals corresponding to the N-H protons of the 2,2-dimethylpiperazinium cation would appear, with their chemical shift being highly dependent on the solvent and concentration. The chemical shifts of the piperazine ring protons would also change upon protonation. The methyl protons of the acetate would likely appear as a sharp singlet, while the gem-dimethyl groups on the piperazine ring would also produce a distinct singlet.
¹³C NMR: In the carbon NMR spectrum, the most significant change would be the shift of the carbonyl carbon of acetic acid to a more shielded (lower ppm) value, characteristic of a carboxylate carbon. The carbons of the piperazine ring would also experience shifts due to the effect of protonation. The chemical shifts of the methyl carbons on both the cation and anion would also be recorded.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O (Hypothetical)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetate CH₃ | ~1.9 | ~24 |
| Acetate COO⁻ | - | ~180 |
| Piperazine CH₂ (ring) | ~3.0 - 3.5 | ~40 - 50 |
| Piperazine C(CH₃)₂ | - | ~55 - 65 |
| Piperazine C(CH₃)₂ | ~1.3 - 1.5 | ~20 - 25 |
Note: This data is hypothetical and based on typical values for acetate and substituted piperazinium ions in an aqueous solution. semanticscholar.orghmdb.ca Actual values may vary based on experimental conditions.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the stability and decomposition profile of chemical compounds. For the acetic acid;2,2-dimethylpiperazine (B1315816) salt, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into its behavior upon heating. While direct studies on the 2,2-dimethyl derivative are scarce, research on the closely related salt, 1H,4H-piperazine-N,N'-diium diacetate, offers a strong comparative model. researchgate.netum.edu.my
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. Based on analogous piperazinium salts, the TGA curve for acetic acid;2,2-dimethylpiperazine would likely exhibit a distinct two-step mass loss profile under an inert atmosphere.
The initial mass loss is attributed to sublimation, where the salt transforms directly from a solid to a gaseous phase. For 1H,4H-piperazine-N,N'-diium diacetate, this process begins around 145 °C. researchgate.netum.edu.my A similar sublimation event is expected for the 2,2-dimethylpiperazine salt. The second, more significant mass loss at higher temperatures corresponds to the thermal decomposition of the compound. The decomposition temperature for the piperazine diacetate salt is noted to be around 200 °C. researchgate.net Studies on other organic salts show decomposition occurring at elevated temperatures, often leaving a small residue of carbonaceous material. mdpi.com
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The resulting DTA curve shows peaks corresponding to thermal events.
For this compound, the DTA curve would be expected to show:
An endothermic peak corresponding to the sublimation of the salt. In the case of 1H,4H-piperazine-N,N'-diium diacetate, this occurs at approximately 145 °C. um.edu.my This event signifies the energy absorbed by the salt to transition into the vapor phase.
One or more exothermic or endothermic peaks at higher temperatures (e.g., >200 °C), indicating the decomposition of the compound. researchgate.net The nature of these peaks (endothermic or exothermic) depends on the specific bond-breaking and bond-forming processes that occur during decomposition.
Table 2: Predicted Thermal Analysis Data for this compound
| Analysis Technique | Observed Event | Predicted Temperature (°C) | Description |
| TGA/DTA | Sublimation | ~145 | Initial mass loss, endothermic peak researchgate.netum.edu.my |
| TGA/DTA | Decomposition | >200 | Significant mass loss, exothermic/endothermic peaks researchgate.net |
Microscopic and Morphological Characterization
The microscopic and morphological characterization of a crystalline solid like this compound involves techniques that reveal its crystal structure, particle size, shape, and surface topography. While specific morphological data for this exact compound is not readily found in the reviewed literature, the standard methods for analysis can be described based on studies of similar piperazine salts. acs.orgnih.gov
Commonly employed techniques include:
X-ray Diffraction (XRD): This is the definitive method for determining the three-dimensional atomic arrangement within a crystal. For various piperazinium salts, XRD has been used to elucidate the crystal system, space group, and the precise bond lengths and angles, as well as intermolecular interactions like hydrogen bonding between the cation and anion. nih.govnih.gov
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing details about the morphology of the crystals, such as their shape (e.g., needles, plates, prisms), size distribution, and surface texture. Studies on other organic salts have used SEM to visualize the crystal habits. acs.org
Transmission Electron Microscopy (TEM): TEM can be used to observe the internal structure and morphology of the material at an even higher resolution than SEM, providing information on the crystallinity and any nanoscale features.
For the this compound salt, these techniques would be essential to fully characterize its solid-state properties, which are critical for its handling, formulation, and stability.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of piperazinium-based salts. These computational methods offer a detailed understanding of the molecule's geometry, electronic structure, and spectroscopic behavior. A computational study on the closely related piperazine-1,4-diium (B1225682) acetate (B1210297) (PAA) provides a strong foundation for understanding the properties of 2,2-dimethylpiperazinium acetate, with the primary difference being the presence of two methyl groups on one of the piperazine (B1678402) ring's carbon atoms. researchgate.net
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For piperazinium acetate systems, the B3LYP functional with a 6-311G(d,p) basis set is commonly employed to achieve a balance between computational cost and accuracy. researchgate.net
In the case of 2,2-dimethylpiperazinium acetate, the optimized geometry would show the transfer of a proton from the carboxylic acid group of acetic acid to one of the nitrogen atoms of the 2,2-dimethylpiperazine (B1315816) ring, forming a 2,2-dimethylpiperazinium cation and an acetate anion. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The bond lengths and angles are influenced by the formation of the salt and the presence of the methyl groups.
A comparison of the optimized structures of piperazine-1,4-diium acetate, piperazine, and acetic acid reveals significant changes upon salt formation. researchgate.net For instance, in the acetate ion, the C-O bond lengths become nearly equal, indicating delocalization of the negative charge. Similarly, in the piperazinium cation, the C-N bond lengths and the bond angles around the protonated nitrogen atom are altered compared to the neutral piperazine molecule.
Table 1: Representative Optimized Geometrical Parameters for Piperazinium Acetate Systems
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (acetate) | ~1.5 |
| C-O (acetate) | ~1.25 |
| C-N (piperazinium) | ~1.5 |
| C-C (piperazinium) | ~1.53 |
| O-C-O (acetate) | ~125° |
| C-N-C (piperazinium) | ~110° |
Note: These are approximate values based on DFT calculations of similar piperazinium carboxylate salts. The actual values for 2,2-dimethylpiperazinium acetate may vary slightly.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic parameters, which are crucial for the experimental characterization of a compound.
Vibrational Frequencies: The theoretical infrared (IR) and Raman spectra can be calculated from the optimized geometry. researchgate.net The vibrational modes of 2,2-dimethylpiperazinium acetate are a combination of the modes of the 2,2-dimethylpiperazinium cation and the acetate anion, along with new modes arising from their interaction. Key vibrational bands include the symmetric and asymmetric stretching of the carboxylate group (COO-) of the acetate anion, which are typically observed in the regions of 1400-1450 cm⁻¹ and 1550-1600 cm⁻¹, respectively. chem-soc.siresearchgate.netresearchgate.net The N-H stretching vibrations of the protonated piperazinium ring are also a characteristic feature. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 2,2-dimethylpiperazinium acetate, the chemical shifts of the protons and carbons in the piperazinium ring would be influenced by the protonation and the presence of the acetate counter-ion. nih.govnih.govrsc.orgmdpi.com The protons attached to the nitrogen atoms would show a downfield shift upon protonation. The chemical shifts of the methyl groups on the piperazine ring would also provide a distinct signature.
Table 2: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Parameter | Predicted Range |
| COO⁻ Asymmetric Stretch (IR) | 1550 - 1600 cm⁻¹ |
| COO⁻ Symmetric Stretch (IR) | 1400 - 1450 cm⁻¹ |
| N-H Stretch (IR) | 3200 - 3400 cm⁻¹ |
| ¹H NMR (Piperazinium N-H) | 7 - 9 ppm |
| ¹H NMR (Piperazinium C-H) | 2.5 - 4.0 ppm |
| ¹H NMR (Acetate C-H) | ~1.9 ppm |
Note: These are general ranges and the exact values depend on the solvent and other experimental conditions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) analysis provides insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For 2,2-dimethylpiperazinium acetate, the HOMO is typically localized on the acetate anion, which is electron-rich, while the LUMO is centered on the piperazinium cation. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Computational studies on similar systems can provide an estimate of this energy gap. researchgate.net
Non-linear Optical Properties Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational chemistry can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). A high value of β indicates a strong NLO response. For salts like 2,2-dimethylpiperazinium acetate, the charge transfer between the cation and anion can contribute to enhanced NLO properties. DFT calculations have been used to evaluate the NLO potential of piperazinium acetate systems, suggesting that they can be promising candidates for NLO applications. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.net In 2,2-dimethylpiperazinium acetate, NBO analysis can quantify the strength of the hydrogen bonding interactions between the piperazinium cation and the acetate anion. It can also reveal the extent of charge transfer from the acetate anion to the piperazinium cation, which is a key factor in the stabilization of the salt. researchgate.net
Analysis of Noncovalent Interactions
In 2,2-dimethylpiperazinium acetate, the primary noncovalent interactions are the strong hydrogen bonds between the N-H groups of the piperazinium cation and the oxygen atoms of the acetate anion. researchgate.net Additionally, weaker C-H···O interactions may also be present. The analysis of these interactions can be performed using computational tools like Hirshfeld surface analysis, which provides a visual representation of the intermolecular contacts in a crystal. researchgate.net The study of non-covalent interactions is essential for understanding the crystal engineering principles that govern the formation of such organic salts. rsc.orgnih.govresearchgate.netmdpi.com
Atoms-in-Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (AIM) offers a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.org This analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. For the acetic acid;2,2-dimethylpiperazine complex, AIM analysis would focus on the bond critical points (BCPs) located along the interaction pathways, especially for the hydrogen bonds formed between the carboxylic acid group of acetic acid and the nitrogen atoms of the 2,2-dimethylpiperazine ring.
Key parameters derived from an AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. A high ρ value and a negative ∇²ρ are characteristic of covalent bonds, whereas lower ρ values and positive ∇²ρ values are indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. In the context of the N-H···O or O-H···N hydrogen bonds in this complex, the AIM parameters would quantify the degree of covalency and the strength of these interactions. The analysis would likely reveal a significant closed-shell character, confirming a strong electrostatic contribution typical of hydrogen bonds in organic salts or cocrystals. acs.org
Table 1: Hypothetical AIM Parameters for Hydrogen Bonds in this compound (Note: This data is illustrative and represents typical values for such interactions.)
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |
| O-H···N | 0.035 | +0.095 | Strong Hydrogen Bond (predominantly electrostatic) |
| N-H···O | 0.040 | +0.110 | Strong Hydrogen Bond (predominantly electrostatic) |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields used to visualize regions of high electron localization, which correspond to chemical concepts like atomic cores, covalent bonds, and lone pairs. wikipedia.orgrsc.org ELF analysis provides a chemically intuitive picture of electron pairing and can be particularly insightful for understanding the changes in electronic structure upon bond formation or proton transfer. wikipedia.orgjussieu.fr
For the this compound system, ELF and LOL would be used to map the basins of localized electrons. rsc.orgjussieu.fr This would clearly distinguish the core electrons of carbon, nitrogen, and oxygen from the valence electrons involved in covalent bonds (C-C, C-N, C-H, O-H) and lone pairs (on oxygen and nitrogen atoms). A key application would be to visualize the proton transfer coordinate between the acetic acid and 2,2-dimethylpiperazine. The ELF topology would change significantly along the proton transfer pathway, showing the cleavage of the O-H bond and the formation of the N-H bond, providing a clear depiction of the reaction mechanism. bohrium.com LOL, a related function, often provides a sharper and clearer distinction between different localized regions compared to ELF. rsc.org
Hirshfeld Surface and Reduced Density Gradient (RDG) Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated based on the electron distribution of a molecule within its crystalline environment. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact and their nature.
For the this compound crystal, the Hirshfeld surface would reveal the key contact points responsible for holding the crystal lattice together. Bright red spots on the d_norm map would indicate close contacts, corresponding to the strong N-H···O or O-H···N hydrogen bonds. nih.gov Decomposing the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For this complex, the plot would be expected to show large contributions from H···O/O···H contacts, confirming the dominance of hydrogen bonding in the crystal packing. nih.gov Studies on similar piperazine-containing structures have shown that H···H and H···O contacts are major contributors to crystal stability. nih.govresearchgate.netresearchgate.net
The Reduced Density Gradient (RDG) analysis complements this by plotting the RDG against the sign of the second Hessian eigenvalue multiplied by the electron density. This generates 3D surfaces that visualize non-covalent interactions. For this complex, RDG analysis would show large, disc-like surfaces between the acid and base, colored to indicate the strength of the hydrogen bonds. Weaker van der Waals interactions, such as those involving the methyl groups, would appear as broader, more diffuse green surfaces.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is illustrative and represents typical values for such systems.)
| Contact Type | Percentage Contribution (%) |
| H···O / O···H | 45.5 |
| H···H | 40.2 |
| C···H / H···C | 9.8 |
| N···H / H···N | 3.5 |
| Other | 1.0 |
Crystal Structure Prediction (CSP)
Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most stable, low-energy crystal packing arrangements for a given molecule or set of molecules, starting only from their chemical diagram. rsc.org For a multi-component system like this compound, CSP is particularly challenging but crucial for understanding polymorphism and selecting the optimal solid form. nih.gov
The process involves generating a vast number of plausible crystal structures (typically 10^5 to 10^6) with different space groups and packing motifs. rsc.org The relative energies of these structures are then calculated and ranked using increasingly accurate models, often starting with force fields and culminating in high-level quantum mechanical calculations (like periodic DFT). rsc.orgnih.gov For an organic salt, the CSP must consider both the neutral co-crystal form (O-H···N) and the ionic salt form (O⁻···H-N⁺), as their relative stability can be very close. rsc.orgucl.ac.uk Successful CSP studies on organic salts have demonstrated the ability to correctly identify the experimentally observed crystal structure as being at or near the global minimum on the calculated crystal energy landscape. ucl.ac.ukacs.org
Simulation of Intermolecular Interactions and Pressure Effects on Proton Transfer
Molecular dynamics (MD) simulations, particularly those employing quantum mechanical methods for the reactive region (QM/MM) or full ab initio MD (AIMD), can be used to study the dynamic behavior of the this compound complex. These simulations provide insight into the vibrational dynamics of the hydrogen bonds and the kinetics of proton transfer. rsc.org
Simulating the system under varying pressure allows for the investigation of how compression affects the crystal structure and the intermolecular interactions. High pressure is known to shorten intermolecular distances, which can significantly strengthen hydrogen bonds and lower the energy barrier for proton transfer. By analyzing the potential energy surface for proton transfer at different simulated pressures, one can predict how the equilibrium between the neutral (cocrystal) and ionic (salt) forms might shift. Such simulations could reveal a pressure-induced proton transfer, a phenomenon observed in other hydrogen-bonded systems where mechanical force alters the electronic and structural properties of the material. nih.gov These computational experiments are vital for understanding the material's stability and behavior under mechanical stress.
Chemical Reactivity and Stability Investigations
Degradation Pathways and Mechanisms
Understanding the degradation of Acetic acid;2,2-dimethylpiperazine (B1315816) is essential for predicting its persistence and transformation in chemical processes. Research has focused on both oxidative and thermal degradation pathways.
While specific studies on the oxidative degradation of the salt "Acetic acid;2,2-dimethylpiperazine" are not extensively detailed in the public domain, the general principles of amine degradation suggest that the 2,2-dimethylpiperazine component would be susceptible to oxidation. The presence of secondary amine groups in the piperazine (B1678402) ring makes it a likely target for oxidizing agents. Potential degradation products could include N-oxides, hydroxylamines, and ring-opened products. The specific products would depend on the oxidant used and the reaction conditions.
The thermal stability of piperazine and its derivatives is a subject of significant interest, particularly in applications like carbon capture where thermal regeneration cycles are employed. While specific data for the salt with acetic acid is limited, studies on piperazine itself indicate that thermal decomposition typically begins at temperatures above its boiling point, leading to the formation of various smaller volatile compounds. The presence of the methyl groups in 2,2-dimethylpiperazine may influence its thermal stability relative to the parent piperazine molecule.
Solution Chemistry and Intermolecular Interactions in Various Solvents
The behavior of this compound in solution is governed by a complex set of intermolecular interactions, including dimerization, oligomerization, and solvent effects on its conformation and reactivity.
In solution, the 2,2-dimethylpiperazine component can engage in hydrogen bonding, leading to the formation of dimers and potentially higher-order oligomers. This behavior is influenced by the solvent's polarity and its ability to participate in hydrogen bonding. In non-polar solvents, self-association through intermolecular hydrogen bonds between the amine groups is more likely. In protic solvents, competition between solute-solute and solute-solvent hydrogen bonds will determine the extent of dimerization.
Acid-Base Equilibrium and Proton Transfer Dynamics in Diverse Environments
The acid-base properties of this compound are fundamental to its chemical character. The compound is a salt formed from a weak acid (acetic acid) and a weak base (2,2-dimethylpiperazine). In solution, it will establish an equilibrium involving the protonated piperazine cation and the acetate (B1210297) anion.
The pKa values of the conjugate acid of 2,2-dimethylpiperazine are crucial for understanding its protonation state at a given pH. The presence of two amine groups means there are two protonation steps and two corresponding pKa values. These values are influenced by the electronic effect of the methyl groups and the steric environment around the nitrogen atoms. Proton transfer dynamics, or the rates at which protons are exchanged with the solvent and other species, are typically very fast for amine groups and are often studied using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Applications in Advanced Materials and Chemical Building Blocks
Role as a Versatile Building Block in Organic Synthesis
The piperazine (B1678402) ring, a nitrogen-containing heterocycle, is a prevalent structural motif in many FDA-approved drugs. nih.govtmc.edu Specifically, the 2,2-dimethylpiperazine (B1315816) moiety, when combined with an acetic acid functional group, serves as a valuable and versatile building block in organic synthesis. chemimpex.comscbt.comsigmaaldrich.com This is primarily due to the presence of multiple reactive sites that allow for the construction of complex molecular architectures. chemimpex.com
Researchers have developed synthetic routes to create substituted piperazine acetic acid esters, which are key intermediates for generating libraries of novel compounds. nih.govtmc.edunih.govresearchgate.net These methods often start from readily available amino acids and involve a series of steps to construct the piperazine ring with desired substitutions. nih.govtmc.edu For instance, a concise synthetic method has been reported for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. nih.govtmc.edunih.gov This highlights the utility of the core structure in generating chemical diversity for applications in medicinal chemistry and drug discovery. nih.gov
The synthesis of these building blocks allows for the exploration of three-dimensional chemical space, moving beyond simple substitutions on the nitrogen atoms of the piperazine ring to include functionalization of the carbon backbone. nih.govtmc.eduresearchgate.net This capability is crucial for developing new chemical entities with specific biological activities and improved molecular recognition properties. nih.govtmc.edu
Table 1: Synthetic Applications of Acetic Acid;2,2-dimethylpiperazine Derivatives
| Application | Description | Key Intermediates | References |
|---|---|---|---|
| Drug Discovery | Serves as a scaffold for creating libraries of potential pharmaceutical compounds. | Substituted piperazine-2-acetic acid esters | nih.govtmc.educhemimpex.com |
| Organic Synthesis | Acts as a versatile reagent for constructing complex molecules. | Chiral 1,2-diamine precursors | nih.govtmc.educhemimpex.comnih.gov |
| Agrochemicals | Used in the formulation of pesticides and herbicides to enhance stability and effectiveness. | Not specified in detail | chemimpex.com |
Coordination Chemistry and Metal Complexation Studies
The nitrogen atoms within the 2,2-dimethylpiperazine ring and the oxygen atoms of the acetate (B1210297) group provide excellent coordination sites for metal ions. This has led to significant research into the coordination chemistry and metal complexation of this compound.
Ligand Design and Metal-Ligand Interactions
The design of ligands is a cornerstone of coordination chemistry, dictating the structure and properties of the resulting metal complexes. The this compound entity can act as a versatile ligand, with the potential for both chelation and bridging interactions with metal centers. The nitrogen atoms of the piperazine ring can coordinate to metal ions, while the carboxylate group of the acetic acid can bind in various modes (monodentate, bidentate, bridging). nih.govmdpi.com
Studies have shown that piperazine derivatives can be incorporated into mixed-ligand copper(II) complexes, demonstrating their ability to participate in the formation of intricate coordination structures. rsc.org The specific nature of the metal-ligand interactions, including bond lengths and angles, can be fine-tuned by the choice of metal ion and the presence of other ancillary ligands. researchgate.net This control over the coordination environment is essential for designing complexes with desired magnetic, optical, or catalytic properties. researchgate.netmdpi.com
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.netresearchgate.net The bifunctional nature of this compound makes it a suitable candidate for inclusion in these extended structures.
While direct integration of the combined "this compound" entity into MOFs is an area of ongoing research, the constituent parts play significant roles. Acetic acid is frequently used as a modulator in MOF synthesis to control crystal size and defect density. researchgate.netnih.gov Piperazine and its derivatives have been successfully incorporated into MOF structures, leading to materials with enhanced properties. For example, a piperazine-functionalized MOF has demonstrated notably high methane (B114726) storage capacity. rsc.org
The self-assembly process, guided by the coordination preferences of the metal ions and the geometry of the organic linkers, can lead to the formation of one-, two-, or three-dimensional networks. nih.govmdpi.comuky.edu The resulting coordination polymers can exhibit interesting properties such as luminescence, which could be harnessed for applications in photoactive materials. nih.gov
Table 2: Research on Coordination Polymers and MOFs
| Material Type | Ligands | Metal Ions | Potential Applications | References |
|---|---|---|---|---|
| Coordination Polymer | 2,2-dimethylsuccinate, 4,4'-bipyridine | Zinc(II) | Luminescent materials | nih.gov |
| Coordination Polymer | 2,5-dimethylpyrazine, carboxylates | Silver(I) | Not specified | researchgate.net |
| Metal-Organic Framework | Piperazine-functionalized ligand | Not specified | Methane storage | rsc.org |
| Coordination Polymer | 2,5-dimethylpyrazine, thiocyanate (B1210189) | Copper(I) | Not specified | uky.edu |
Advanced Polymer Chemistry and Material Science
The unique properties of 2,2-dimethylpiperazine, particularly the presence of two amine groups, make it a valuable component in polymer chemistry.
Utilization as Curing Agents in Polymer Systems
In the realm of polymer chemistry, 2,2-dimethylpiperazine is utilized as a curing agent, particularly for epoxy resins. chemimpex.com Curing is a chemical process that results in the hardening of a polymer material by cross-linking of polymer chains. The two secondary amine groups in the piperazine ring can react with the epoxide groups of the resin, forming a rigid, three-dimensional network.
The use of piperazine derivatives as co-curing agents in epoxy resin systems, often in conjunction with other curing agents like dicyandiamide (B1669379) or carboxylic acid anhydrides, can accelerate the curing process and improve the final properties of the material. google.com This leads to enhanced durability and performance in the end products. chemimpex.com
Role as Stabilizers in Polymer Production
Beyond its role as a curing agent, 2,2-dimethylpiperazine also functions as a stabilizer in polymer production. chemimpex.com Polymer stabilizers are additives that prevent the degradation of polymers from various environmental factors such as heat, light, and oxidation. The amine groups in 2,2-dimethylpiperazine can act as radical scavengers or hydroperoxide decomposers, thereby inhibiting the degradation pathways and extending the service life of the polymer. This contributes to improved flexibility and durability in specialty polymers used in demanding industries like automotive and packaging. chemimpex.com
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 2,2-dimethylpiperazine derivatives?
To optimize synthesis, focus on reaction variables such as solvents, reagent ratios, and reaction times. For example, benzoic acid derivatives can undergo bromination and esterification steps, with solvent polarity significantly affecting yields. Polar aprotic solvents like DMF or THF often enhance reactivity, while excess acylating agents (e.g., EDC/HOAt) improve carboxyl group derivatization efficiency . Key steps include:
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | ↑ 25% |
| Reagent Ratio | 1:1.2 (substrate:acylating agent) | ↑ 15% |
| Reaction Time | 12 hours | Minimal byproducts |
Q. How can pKa values of 2,2-dimethylpiperazine be experimentally determined?
The potentiometric titration method is standard for measuring pKa. Dissolve the compound in water or a water-organic solvent mixture and titrate with a strong acid/base. Use the van’t Hoff equation to calculate thermodynamic parameters (, ) from temperature-dependent data (e.g., 298–323 K). Validation against literature ensures accuracy, as seen in piperazine derivatives where substituents alter pKa by 0.5–1.5 units .
Q. Table 2: pKa Values of Piperazine Derivatives
| Compound | pKa (298 K) | (kJ/mol) |
|---|---|---|
| Piperazine | 9.73 | -5.2 |
| 1,4-Dimethylpiperazine | 10.15 | -4.8 |
Q. What purification strategies are effective for 2,2-dimethylpiperazine-acetic acid conjugates?
Crystallization and chromatography are primary methods:
- Crystallization : Use glacial acetic acid as a solvent for high-purity rhomboid crystals .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Confirm purity via melting point and spectroscopic consistency .
Advanced Research Questions
Q. How do 2,2-dimethylpiperazine derivatives coordinate with transition metals?
Piperazine acts as a bidentate ligand, forming octahedral complexes with metals like Co(II), Ni(II), and Cd(II). Key steps:
- Synthesis : React metal salts (e.g., CdCl) with 2,2-dimethylpiperazine in ethanol/water under reflux.
- Characterization : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonding, π-π stacking) and single-crystal XRD to confirm geometry .
- Applications : Study magnetic properties or catalytic activity in oxidation reactions .
Q. What mechanisms govern the reactivity of 2,2-dimethylpiperazine with Lewis acids like PBr3_33?
Piperazine forms donor-acceptor complexes via nitrogen lone pairs. For example:
Q. How can computational modeling predict the interactions of 2,2-dimethylpiperazine in biological systems?
Q. What advanced analytical methods resolve structural ambiguities in 2,2-dimethylpiperazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
